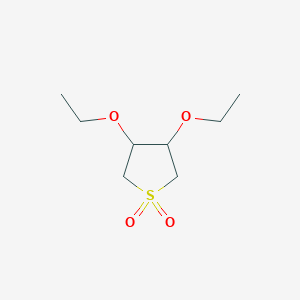![molecular formula C19H22N2S B12224203 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- CAS No. 937619-21-1](/img/structure/B12224203.png)
2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- is a complex organic compound with the molecular formula C19H22N2S and a molecular weight of 310.4564 . This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the tricyclo[3.3.1.13,7]dec-1-yl group adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
The synthesis of 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of a thiazole derivative with a tricyclo[3.3.1.13,7]dec-1-yl precursor under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to ensure the correct formation of the desired product. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- can be compared with other similar compounds, such as:
2-Thiazolamine, 4-phenyl-: This compound has a simpler structure with a phenyl group instead of the tricyclo[3.3.1.13,7]dec-1-yl group, leading to different chemical reactivity and applications.
Tricyclo[4.1.0.02,7]decane derivatives: These compounds share the tricyclo[3.3.1.13,7]dec-1-yl group but differ in their functional groups and overall structure, resulting in unique properties and uses.
The uniqueness of 2-Thiazolamine, 4-(3-phenyltricyclo[3.3.1.13,7]dec-1-yl)- lies in its combination of the thiazole ring and the tricyclo[3.3.1.13,7]dec-1-yl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
937619-21-1 |
|---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-(3-phenyl-1-adamantyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H22N2S/c20-17-21-16(11-22-17)19-9-13-6-14(10-19)8-18(7-13,12-19)15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H2,20,21) |
InChI Key |
YATFCTKXQBUNBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CSC(=N4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Butan-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B12224123.png)
![2-(4-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12224132.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide](/img/structure/B12224133.png)

![3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B12224137.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12224147.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12224148.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B12224152.png)
![N,N-dimethyl-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-4-amine](/img/structure/B12224163.png)

![(4Z)-2,5-diphenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12224175.png)
![5-Chloro-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12224188.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12224192.png)
![N-(cyclobutylmethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12224197.png)
